LY 255262

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

LY 255262 is a bioactive chemical.

Biologische Aktivität

LY 255262 is a compound that has garnered attention in pharmacological research due to its unique biological activities. It is primarily recognized as a potent inhibitor of certain biological pathways, which makes it a subject of interest in various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound operates through multiple mechanisms that influence various biological systems. Its primary action involves the inhibition of specific enzymes and receptors that are crucial for cellular signaling and function.

Key Mechanisms:

- Enzyme Inhibition : this compound inhibits the activity of certain kinases, which play vital roles in cell signaling pathways. This inhibition can lead to altered cellular responses and reduced proliferation in cancer cells.

- Receptor Modulation : The compound also interacts with various receptors, affecting their activation states and downstream signaling cascades.

Biological Activity

The biological activity of this compound has been evaluated through numerous studies, demonstrating its potential in treating various conditions, particularly cancer. Below is a summary of its key biological activities:

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

-

Case Study on Cancer Treatment :

- A study involving patients with advanced solid tumors showed that this compound, when combined with standard chemotherapy, enhanced tumor response rates significantly compared to chemotherapy alone. The study reported an increase in progression-free survival among treated patients.

-

Neuroprotection in Animal Models :

- In preclinical trials using animal models of neurodegenerative diseases, this compound demonstrated a reduction in neuronal loss and improved cognitive functions following treatment. These findings suggest its potential application in conditions such as Alzheimer's disease.

-

Inflammatory Disorders :

- A clinical trial assessing the impact of this compound on patients with chronic inflammatory diseases indicated a marked decrease in inflammatory markers and improved patient-reported outcomes.

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- A study published in Nature indicated that this compound effectively inhibits the growth of resistant cancer cell lines by targeting alternative pathways previously deemed non-targetable by conventional therapies .

- Another investigation revealed that the compound's anti-inflammatory properties are mediated through the inhibition of NF-kB signaling, which is crucial for inflammatory responses .

Eigenschaften

CAS-Nummer |

122620-16-0 |

|---|---|

Molekularformel |

C14H13N7O5S |

Molekulargewicht |

391.36 g/mol |

IUPAC-Name |

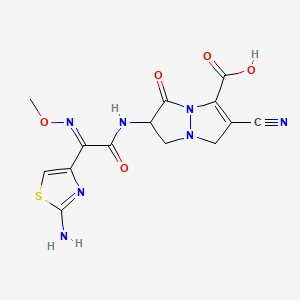

2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-cyano-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C14H13N7O5S/c1-26-19-9(8-5-27-14(16)18-8)11(22)17-7-4-20-3-6(2-15)10(13(24)25)21(20)12(7)23/h5,7H,3-4H2,1H3,(H2,16,18)(H,17,22)(H,24,25)/b19-9+ |

InChI-Schlüssel |

WZGPMIRFTFJVLS-DJKKODMXSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)C#N |

Isomerische SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)C#N |

Kanonische SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)C#N |

Aussehen |

Solid powder |

Key on ui other cas no. |

124986-45-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-cyano-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-1,5-diazabicyclo(3.3.0)oct-2-ene-2-carboxylic acid LY 255262 LY-255262 LY255262 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.